[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate
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Overview
Description
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate is a synthetic organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a cyclopentylpropanoate moiety, and a Schiff base linkage. It is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate typically involves the condensation of 4-chlorobenzaldehyde with 3-cyclopentylpropanoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base linkage. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the Schiff base linkage to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate can be compared with other similar compounds, such as:
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 3-cyclopentylpropanoate: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
[(Z)-[amino-(4-fluorophenyl)methylidene]amino] 3-cyclopentylpropanoate: Contains a fluorine atom, potentially altering its chemical and biological properties.
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-cyclopentylpropanoate: Features a methyl group, which may influence its steric and electronic characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-cyclopentylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c16-13-8-6-12(7-9-13)15(17)18-20-14(19)10-5-11-3-1-2-4-11/h6-9,11H,1-5,10H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOXIOWRGDXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)ON=C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CCC(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49815952 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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